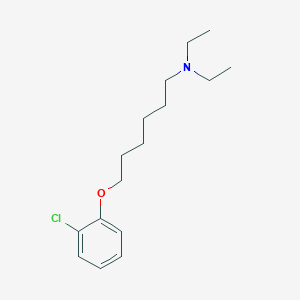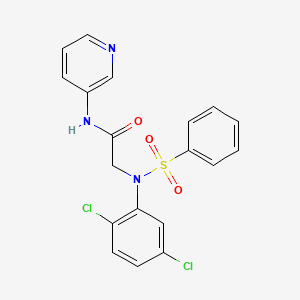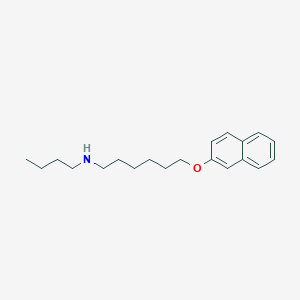
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine, also known as CP 47,497, is a synthetic cannabinoid that is commonly used in research studies to investigate the effects of cannabinoids on the human body. This chemical compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a wide range of physiological and biochemical effects on the body.
Mechanism of Action
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 binds to these receptors, it activates a signaling cascade that ultimately leads to a wide range of physiological and biochemical effects on the body. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity.
Biochemical and Physiological Effects
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 has been shown to have a wide range of biochemical and physiological effects on the body. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity. 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 has also been shown to have analgesic, anti-inflammatory, and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 in lab experiments is its potent agonist activity at the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on the body in a controlled and reproducible manner. However, one limitation of using 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is that it is a synthetic compound, and its effects may not fully represent those of natural cannabinoids found in the body.
Future Directions
There are many future directions for research involving 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497. One area of interest is investigating the effects of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 on the immune system, as there is evidence to suggest that cannabinoids may have immunomodulatory properties. Additionally, further research is needed to investigate the effects of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 on the cardiovascular system, as there is evidence to suggest that cannabinoids may have both beneficial and detrimental effects on cardiovascular health. Finally, research is needed to investigate the potential therapeutic applications of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497, particularly in the areas of pain management and neurodegenerative diseases.
Synthesis Methods
The synthesis of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 involves the reaction of 2-chlorophenol with diethylamine and 1-bromo-6-chlorohexane in the presence of a palladium catalyst. This reaction produces 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 in high yields, and the compound can be further purified using standard chromatographic techniques.
Scientific Research Applications
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is commonly used in scientific research to investigate the effects of cannabinoids on the human body. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a wide range of physiological and biochemical effects on the body. 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is often used as a reference compound in studies investigating the pharmacological properties of other synthetic cannabinoids.
properties
IUPAC Name |
6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-18(4-2)13-9-5-6-10-14-19-16-12-8-7-11-15(16)17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUBGJUJIAPIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)



![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)
